3-(3-Chlorophenylethyl)pyridine CAS 31251-59-9 properties
3-(3-Chlorophenylethyl)pyridine CAS 31251-59-9 properties
As a Senior Application Scientist specializing in API (Active Pharmaceutical Ingredient) process chemistry, I approach the evaluation of chemical intermediates not just as static molecules, but as dynamic cogs within a larger synthetic engine. 3-(3-Chlorophenylethyl)pyridine (CAS 31251-59-9) is a prime example of such a molecule. It serves as a critical synthetic bridge and a monitored impurity in the commercial manufacturing of second-generation, non-sedating antihistamines, most notably Loratadine and its active metabolite, Desloratadine[1],[2].
This technical guide provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental protocols for the synthesis and utilization of this specific pyridine derivative.
Physicochemical & Structural Profiling
Before deploying any intermediate into a multi-step reactor, its physical parameters must be strictly defined to design appropriate solvent systems and extraction protocols. 3-(3-Chlorophenylethyl)pyridine features a flexible ethyl linker connecting a basic pyridine ring to a lipophilic chlorophenyl moiety, dictating its solubility and chromatographic behavior[1],[3].
Table 1: Quantitative Physicochemical Data
| Parameter | Specification | Process Chemistry Implication |
| Chemical Name | 3-(3-Chlorophenylethyl)pyridine | IUPAC standard nomenclature. |
| CAS Registry Number | 31251-59-9 | Unique identifier for regulatory filing[1]. |
| Molecular Formula | C13H12ClN | Used for precise mass balance calculations[1]. |
| Molecular Weight | 217.69 g/mol | Critical for stoichiometric reagent dosing[1]. |
| Appearance | Pale yellow to off-white oil/solid | Indicates the need for crystallization or chromatographic purification. |
| Solubility | Soluble in Methanol, THF, DCM | Dictates the use of biphasic aqueous/organic extraction systems. |
| API Relevance | Loratadine Impurity 34 / 57 | Must be monitored via HPLC to ensure API regulatory compliance[1],. |
Mechanistic Pathway: The Loratadine Synthetic Engine
The strategic value of 3-(3-Chlorophenylethyl)pyridine lies in its role as the foundational skeleton for the benzocycloheptapyridine tricyclic core of Loratadine[2]. The synthesis relies on a highly controlled sequence of alkylation, functionalization, and an aggressive intramolecular Friedel-Crafts acylation[4],[5].
Figure 1: Synthetic workflow illustrating the role of CAS 31251-59-9 in Loratadine API production.
Causality in the Pathway:
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Why Alkylation? The ethyl bridge is established by coupling 3-methylpyridine with 3-chlorobenzyl chloride. Because the protons on the 3-methyl group of pyridine are weakly acidic (lacking resonance stabilization from the nitrogen), a powerful base is required to force deprotonation[5].
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Why Friedel-Crafts? To form the central 7-membered cycloheptane ring, the molecule must fold back on itself. The chlorophenyl ring is electronically deactivated by the chlorine atom, requiring extreme Lewis/Brønsted acid conditions (Polyphosphoric acid) to drive the electrophilic aromatic substitution[4].
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each major step includes a validation checkpoint to confirm reaction progression before committing to downstream processing.
Protocol A: Synthesis of 3-(3-Chlorophenylethyl)pyridine via Directed Alkylation
This protocol describes the carbon-carbon bond formation that yields CAS 31251-59-9.
-
System Preparation: Purge a rigorously dried, three-necked round-bottom flask with inert Nitrogen (
). Causality: Organolithium reagents are highly pyrophoric and will rapidly quench in the presence of atmospheric moisture, destroying the stoichiometry. -
Substrate Dissolution: Dissolve 3-methylpyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the system to -78°C using a dry ice/acetone bath.
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Deprotonation: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes.
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Causality: The cryogenic temperature (-78°C) is critical. It prevents the highly nucleophilic n-BuLi from attacking the pyridine ring directly (Chichibabin-type side reactions), thermodynamically directing it to abstract the weakly acidic 3-methyl proton instead[5].
-
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Electrophile Addition: Slowly introduce 3-chlorobenzyl chloride (1.05 eq) dissolved in THF. Allow the reaction to gradually warm to 0°C over 2 hours.
-
Validation Checkpoint (TLC): Spot the reaction mixture against the starting materials on a silica TLC plate (Eluent: 70:30 Hexane/Ethyl Acetate). The disappearance of the 3-chlorobenzyl chloride spot validates successful coupling.
-
Quenching & Isolation: Quench the reaction carefully with saturated aqueous ammonium chloride (
). Extract the aqueous layer with Ethyl Acetate ( mL). Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure to yield the crude 3-(3-Chlorophenylethyl)pyridine[5].
Protocol B: Downstream Cyclization to the Loratadine Tricyclic Core
This protocol details the conversion of the intermediate (post-functionalization) into the API core.
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Super-Acid Preparation: In a heavy-walled reactor, heat Polyphosphoric Acid (PPA, 10-15 volumes) to 175°C. Add Phosphorus Pentoxide (
, 3% to 20% by mass) and stir mechanically until a homogeneous, viscous phase is achieved[4].-
Causality:
acts as a potent chemical dehydrating agent. It consumes water generated during the reaction, preventing the hydrolysis of the reactive acylium ion intermediate and maintaining the extreme acidity of the PPA system[4].
-
-
Substrate Addition: Carefully introduce the functionalized 3-(3-chlorophenylethyl)pyridine derivative (e.g., the cyano or amide derivative) into the hot PPA mixture[4],[5].
-
Thermal Cyclization: Maintain the internal temperature between 175°C and 210°C for 5 to 14 hours[4].
-
Causality: The extreme thermal energy is required to overcome the activation barrier of performing an electrophilic aromatic substitution on a ring that is sterically hindered and electronically deactivated by the meta-chloro substituent.
-
-
Validation Checkpoint (HPLC): Pull a 0.5 mL aliquot, quench in ice water, extract with DCM, and inject into the HPLC. Proceed to work-up only when the starting material peak area is <2%.
-
Work-up: Pour the molten reaction mixture over crushed ice to safely hydrolyze the polyphosphate chains. Neutralize the highly acidic aqueous phase carefully with 5M
until pH 7-8 is reached. Extract with a 1:1 mixture of Ethyl Acetate and Hexane, then recrystallize to isolate the pure tricyclic ketone[4].
Analytical Characterization & Impurity Profiling
Because 3-(3-Chlorophenylethyl)pyridine is also tracked as an impurity (Loratadine Impurity 34 / 57) in final API formulations, robust analytical methods are mandatory[1],.
Table 2: Self-Validating HPLC Method Parameters for Impurity Profiling
| Parameter | Specification | Causality / Rationale |
| Stationary Phase | C18, 250 x 4.6 mm, 5 µm | Provides optimal hydrophobic retention for lipophilic aromatic compounds. |
| Mobile Phase A | 0.05 M Phosphate Buffer (pH 6.5) | Maintains the pyridine nitrogen in a consistent, neutral ionization state to prevent peak tailing. |
| Mobile Phase B | Acetonitrile (Gradient) | Ensures efficient and sharp elution of the non-polar chlorophenyl moiety. |
| Detection | UV at 240 nm | Aligns perfectly with the strong |
References
- Source: Google Patents (China National Intellectual Property Administration)
- Source: Google Patents (China National Intellectual Property Administration)
Sources
- 1. 3-(3-CHLOROPHENYLETHYL)PYRIDINE | 31251-59-9 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 31255-57-9: 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarb… [cymitquimica.com]
- 4. CN1740160A - Synthesis process of loratadine intermediate - Google Patents [patents.google.com]
- 5. CN113943268A - Preparation method of loratadine key intermediate - Google Patents [patents.google.com]
